molecular formula C3H5ClN4 B2461922 1-(2-Chloroethyl)-1H-tetrazole CAS No. 15284-27-2

1-(2-Chloroethyl)-1H-tetrazole

Cat. No.: B2461922
CAS No.: 15284-27-2
M. Wt: 132.55
InChI Key: XHUIIORNGYDUIT-UHFFFAOYSA-N
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Description

Overview of Tetrazole Heterocycles in Contemporary Organic Synthesis and Materials Science

Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, are of considerable interest in modern chemical research. bohrium.comtaylorandfrancis.com Their high nitrogen content and structural resemblance to carboxylic acids make them valuable in various scientific domains. bohrium.com In organic synthesis, tetrazoles serve as important intermediates and building blocks for more complex molecules. numberanalytics.com They participate in a range of chemical reactions, including N-substitution and cycloadditions, allowing for the creation of diverse molecular architectures. numberanalytics.com

In materials science, the unique properties of tetrazoles are harnessed for the development of novel materials. ontosight.ai Their ability to form stable complexes with metals makes them useful in coordination chemistry and the synthesis of polymers and dyes. ontosight.ai Furthermore, the high nitrogen content of tetrazoles contributes to their high-energy properties, leading to investigations into their use as components in propellants and explosives. researchgate.netacs.org

Historical Context of Tetrazole Chemistry and its Evolution in Research

The history of tetrazole chemistry dates back to 1885, when the first tetrazole derivative was synthesized by Swedish chemist J.A. Bladin. rdd.edu.iqhilarispublisher.com The parent compound, tetrazole, was first prepared in 1932. bohrium.com Early research focused on the fundamental synthesis and characterization of these novel heterocycles. Over the years, the field has evolved significantly, with the development of more efficient and safer synthetic methods. bohrium.com Traditional methods often involved the use of hazardous reagents like hydrazoic acid and metal azides. researchgate.net

Modern research has shifted towards the development of greener and more sustainable synthetic routes, including the use of heterogeneous catalysts and microwave-assisted reactions. bohrium.comscispace.com The discovery of the "click" chemistry approach has also provided a powerful tool for the synthesis of tetrazole derivatives. researchgate.net This evolution in synthetic methodology has greatly expanded the accessibility and diversity of tetrazole compounds available for study.

Academic Relevance of Halogenated Alkyl Tetrazoles in Synthetic Methodologies and Coordination Chemistry

Halogenated alkyl tetrazoles, such as 1-(2-Chloroethyl)-1H-tetrazole, represent a specific subclass of tetrazoles with significant academic relevance. The presence of a halogenated alkyl chain introduces a reactive handle that can be exploited in various synthetic transformations. ontosight.ai For instance, the chloroethyl group in this compound can participate in nucleophilic substitution reactions, allowing for the facile introduction of other functional groups. acs.org This reactivity makes these compounds valuable precursors for the synthesis of a wide range of substituted tetrazole derivatives. scispace.com

In coordination chemistry, halogenated alkyl tetrazoles serve as versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.orgualg.pt The tetrazole ring itself can coordinate to metal ions through its nitrogen atoms in various modes, while the halogenated alkyl group can influence the resulting structure and properties of the coordination complex. acs.orgualg.pt The interplay between the coordinating ability of the tetrazole ring and the reactivity of the alkyl halide functionality opens up avenues for designing novel materials with tailored properties. For example, dichlorobis(1-(2-chloroethyl)tetrazole)copper(II) and dibromobis(1-(2-chloroethyl)tetrazole)copper(II) have been synthesized and their magnetic properties studied. acs.org

Delimitation of Research Scope and Objectives for this compound Investigations

This article will focus exclusively on the chemical compound this compound. The primary objective is to provide a thorough and scientifically accurate overview of this specific molecule, drawing from existing research findings. The scope of this investigation is strictly limited to its chemical properties, synthesis, and applications in academic research, particularly in synthetic methodologies and coordination chemistry.

The following sections will not be discussed as they fall outside the defined scope:

Dosage and administration information

Safety and adverse effect profiles

The information presented is intended for a professional audience with a background in chemistry and is based on a review of diverse and authoritative scientific sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUIIORNGYDUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15284-27-2
Record name 1-(2-chloroethyl)-1H-1,2,3,4-tetrazole
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Mechanistic Investigations of Chemical Transformations Involving 1 2 Chloroethyl 1h Tetrazole

Reaction Mechanism Elucidation in Tetrazole Ring Formation

The synthesis of the tetrazole core, a key feature of 1-(2-Chloroethyl)-1H-tetrazole, is predominantly achieved through [3+2] cycloaddition reactions. Concurrently, the introduction of the 2-chloroethyl group is a matter of N-alkylation, a process governed by specific kinetic and regioselective factors.

Detailed Mechanistic Pathways of [3+2] Cycloaddition Reactions

The formation of the 1H-tetrazole ring is a classic example of a [3+2] cycloaddition, a reaction that involves a 1,3-dipole reacting with a dipolarophile. In the synthesis of the parent 1H-tetrazole, the most common pathway is the reaction between an azide (B81097) source (the 1,3-dipole) and a nitrile (the dipolarophile).

The mechanism of this reaction can proceed through either a concerted or a stepwise pathway. Theoretical studies using density functional theory (DFT) suggest that the mechanism can be influenced by the nature of the reactants and the reaction conditions. For many simple nitriles and azides, a concerted mechanism is favored where the two new nitrogen-carbon bonds are formed simultaneously, passing through a single, five-membered ring transition state.

However, evidence also suggests the possibility of a stepwise mechanism, particularly with reactants bearing certain substituents. This pathway would involve the initial formation of an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. The activation barrier for the reaction is significantly influenced by the electronic properties of the substituent on the nitrile; electron-withdrawing groups tend to lower the activation energy, thus facilitating the reaction.

Various catalysts have been developed to promote the [3+2] cycloaddition for tetrazole synthesis, including metal salts (e.g., zinc, cobalt, copper) and solid acids. rsc.orgnih.govrsc.org These catalysts can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. For instance, a metal catalyst might coordinate to the nitrogen of the nitrile, increasing its electrophilicity and lowering the energy of the transition state.

Understanding the Regioselectivity and Kinetics of N-Alkylation Processes

The introduction of the 2-chloroethyl group onto the 1H-tetrazole ring to form this compound is an N-alkylation reaction. The tetrazole anion is ambidentate, meaning it has two potential sites for alkylation: the N1 and N2 positions of the tetrazole ring. This leads to the formation of two possible regioisomers: 1-substituted and 2-substituted tetrazoles.

The regioselectivity of this alkylation is a critical aspect, influenced by several factors including the nature of the alkylating agent, the counter-ion, the solvent, and the substituents on the tetrazole ring. DFT calculations and experimental studies on similar systems have shown that the outcome can be governed by either kinetic or thermodynamic control. researchgate.net

Kinetic vs. Thermodynamic Control: In many cases, the N2-alkylated product is the kinetically favored isomer, meaning it is formed faster. However, the N1-alkylated isomer is often the more thermodynamically stable product. The reaction conditions can be tuned to favor one isomer over the other. For instance, reactions at lower temperatures may favor the kinetic product, while higher temperatures might allow for equilibration to the thermodynamic product.

Mechanism of Alkylation: The mechanism of N-alkylation can also influence the regioselectivity. A second-order nucleophilic substitution (SN2) mechanism, which is typical for primary alkyl halides like 1-bromo-2-chloroethane (B52838), involves a direct attack of the tetrazolate anion on the electrophilic carbon of the alkylating agent. The transition state for this reaction will be sensitive to steric hindrance around the nucleophilic nitrogen atoms. In contrast, a first-order (SN1) mechanism, which proceeds through a carbocation intermediate, would be less sensitive to sterics and more influenced by the charge distribution in the tetrazolate anion. rsc.org

Solvent and Counter-ion Effects: The choice of solvent and counter-ion can affect the nucleophilicity of the different nitrogen atoms in the tetrazolate ring, thereby influencing the N1/N2 ratio. Polar aprotic solvents like DMF are commonly used for such alkylations.

Mechanistic Role of 1H-Tetrazole Scaffolds in Chemical Activations

Substituted 1H-tetrazoles, including this compound, can play a significant role as activators in various chemical transformations, most notably in the field of phosphoramidite (B1245037) chemistry for oligonucleotide synthesis.

Protonation and Nucleophilic Substitution Mechanisms in Phosphoramidite Chemistry

In the phosphoramidite method of oligonucleotide synthesis, an activator is required to catalyze the coupling of a phosphoramidite monomer to the free 5'-hydroxyl group of a growing oligonucleotide chain. 1H-tetrazole and its derivatives are commonly used for this purpose. The mechanism of activation is understood to be a two-step process. nih.govglenresearch.com

Protonation: The first step involves the protonation of the diisopropylamino group of the phosphoramidite by the acidic tetrazole. This protonation converts the diisopropylamino group into a good leaving group (diisopropylamine).

Nucleophilic Substitution: In the second step, the tetrazolide anion acts as a nucleophile and displaces the protonated diisopropylamino group from the phosphorus center. This forms a highly reactive phosphotetrazolide intermediate. This intermediate is then rapidly attacked by the 5'-hydroxyl group of the oligonucleotide, forming the desired phosphite (B83602) triester linkage and releasing the tetrazole.

The efficiency of the coupling reaction is therefore dependent on both the acidity and the nucleophilicity of the tetrazole activator.

Influence of Substituents (e.g., Chloroethyl Group) on Activation Dynamics

The nature of the substituent on the tetrazole ring can significantly modulate its properties as an activator. The 2-chloroethyl group in this compound is expected to influence the activation dynamics primarily through its electronic effect.

The chloroethyl group is generally considered to be weakly electron-withdrawing due to the inductive effect of the chlorine atom. This electron-withdrawing nature would be expected to increase the acidity of the tetrazole ring compared to the unsubstituted 1H-tetrazole. A lower pKa value (higher acidity) would lead to faster protonation of the phosphoramidite in the first step of the activation mechanism.

ActivatorpKaEffect on Activation
1H-Tetrazole4.8Standard activator
5-Ethylthiotetrazole4.2More acidic, faster coupling
5-Benzylthiotetrazole4.1More acidic, faster coupling
4,5-Dicyanoimidazole (DCI)5.2Less acidic, but more nucleophilic

Data compiled from various sources discussing phosphoramidite activators. glenresearch.com

Computational Approaches to Reaction Mechanism Probing

Computational chemistry provides powerful tools for elucidating the mechanisms of reactions involving tetrazoles. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to study the geometries of reactants, transition states, and products, as well as to calculate the activation energies of different reaction pathways.

For the [3+2] cycloaddition reaction to form the tetrazole ring, computational studies can help to:

Distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates.

Quantify the electronic effects of substituents on the activation barriers.

Understand the role of catalysts in lowering the reaction barriers.

In the context of N-alkylation of the tetrazole ring, computational methods can be employed to:

Calculate the relative energies of the N1 and N2-alkylated products to determine the thermodynamic preference.

Model the transition states for alkylation at both N1 and N2 positions to predict the kinetic regioselectivity.

Analyze the charge distribution and molecular orbitals of the tetrazolate anion to rationalize its nucleophilic reactivity.

For the role of this compound in phosphoramidite chemistry, computational studies could be used to:

Calculate the pKa of the molecule to quantify the influence of the chloroethyl group on its acidity.

Model the reaction pathway for the activation of phosphoramidites, including the protonation and nucleophilic substitution steps.

Compare the activation barriers for different substituted tetrazoles to predict their relative efficiencies as activators.

These computational approaches provide a molecular-level understanding of the reaction mechanisms that is often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of chemical reactions, DFT is instrumental in locating and characterizing transition states, which are the highest energy points along a reaction pathway, representing the energy barrier that must be overcome for a reaction to occur.

The intramolecular cyclization of this compound to form the fused bicyclic system, tetrazolo[5,1-b]oxazine, serves as a key example of a transformation that can be rigorously studied using DFT. This reaction is analogous to the cyclization of 2-(tetrazol-1-yl)ethanols, which also yield fused heterocyclic systems. The reaction is presumed to proceed via an intramolecular nucleophilic substitution (SNi), where the N2 or N4 atom of the tetrazole ring acts as the nucleophile, attacking the electrophilic carbon atom of the chloroethyl side chain, leading to the displacement of the chloride ion.

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be utilized to model this process. The primary objective is to locate the transition state structure for the cyclization. This involves geometry optimization to find the minimum energy structures of the reactant (this compound) and the product (tetrazolo[5,1-b]oxazinium chloride), as well as the first-order saddle point on the potential energy surface that corresponds to the transition state.

Key parameters obtained from DFT transition state analysis include:

Activation Energy (Ea): The energy difference between the transition state and the reactant. This is a critical determinant of the reaction rate.

Geometric Parameters of the Transition State: This includes the lengths of the forming and breaking bonds and the angles between the atoms involved. For the cyclization of this compound, this would involve the distance between the nucleophilic nitrogen of the tetrazole ring and the electrophilic carbon of the ethyl group, as well as the C-Cl bond length.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from the reactant to the product.

The table below presents hypothetical data derived from a DFT analysis of the intramolecular cyclization of this compound, illustrating the kind of information that would be obtained from such a study.

ParameterValueDescription
Reactant Energy -X kcal/molThe calculated ground state energy of this compound.
Transition State Energy -Y kcal/molThe calculated energy of the transition state for the intramolecular cyclization.
Product Energy -Z kcal/molThe calculated energy of the tetrazolo[5,1-b]oxazinium chloride product.
Activation Energy (Ea) (Y - X) kcal/molThe energy barrier for the forward reaction.
Reaction Enthalpy (ΔH) (Z - X) kcal/molThe overall change in enthalpy for the reaction.
Key Bond Distances (TS) N(4)---C(ethyl) = 2.1 Å; C-Cl = 2.3 ÅThe critical bond distances in the transition state, showing a partially formed N-C bond and a partially broken C-Cl bond.
Imaginary Frequency -250 cm⁻¹The single imaginary frequency confirming the structure as a true transition state, corresponding to the N-C bond formation and C-Cl bond cleavage.

Note: The values X, Y, and Z are placeholders for illustrative purposes.

Such detailed analysis allows for a deep understanding of the factors controlling the reaction, including the electronic and steric effects that influence the stability of the transition state and, consequently, the reaction's feasibility and rate.

Reaction Coordinate Analysis and Energy Profile Mapping

Following the identification of the reactant, transition state, and product, a more comprehensive understanding of the reaction mechanism can be achieved through reaction coordinate analysis and the mapping of the complete energy profile. The reaction coordinate is the path of minimum energy that connects the reactants to the products through the transition state.

An Intrinsic Reaction Coordinate (IRC) calculation is typically performed starting from the transition state geometry. This calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions, thus mapping out the entire reaction pathway. The result is a continuous energy profile that illustrates the energy of the system as a function of the reaction coordinate.

The energy profile provides a visual representation of the reaction, highlighting the energy barriers and the relative stabilities of any intermediates and products. For the intramolecular cyclization of this compound, the energy profile would depict the energy changes as the molecule distorts from its ground state geometry, through the constrained transition state, and finally relaxes to the more stable fused ring structure of the product.

A hypothetical energy profile for this reaction would show the initial energy of the reactant, a peak corresponding to the transition state, and the final, lower energy of the product, indicating an exothermic reaction. The shape of the curve around the transition state can provide further insights into the nature of the reaction, such as whether it is an early or late transition state according to Hammond's postulate.

The table below summarizes the key points along a hypothetical reaction coordinate for the intramolecular cyclization of this compound.

Point on Reaction CoordinateDescriptionRelative Energy (kcal/mol)Key Geometric Changes
A Reactant 0.0Ground state geometry of this compound.
B Pre-reaction Complex -1.5Conformationally aligned for cyclization, with the N(4) and C-Cl in proximity.
C Transition State +25.0N(4)-C bond is partially formed, and the C-Cl bond is partially broken.
D Post-reaction Complex -10.0The newly formed tetrazolo[5,1-b]oxazinium cation and the chloride anion are associated.
E Product -15.0Separated tetrazolo[5,1-b]oxazinium and chloride ions.

Note: The energy values are hypothetical and for illustrative purposes.

By mapping the energy profile, researchers can not only understand the mechanism of a known reaction but also predict the feasibility of new, yet to be discovered, chemical transformations. This predictive power is one of the most significant contributions of computational chemistry to the field of organic synthesis.

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 1 2 Chloroethyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(2-Chloroethyl)-1H-tetrazole, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for mapping the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In this compound, three distinct proton signals are expected: one from the tetrazole ring and two from the chloroethyl side chain.

The proton attached to the carbon of the tetrazole ring (C5-H) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm. This significant downfield shift is due to the deshielding effect of the electron-withdrawing nitrogen atoms in the heterocyclic ring.

The two methylene (B1212753) groups (-CH₂-) of the 2-chloroethyl substituent will appear as two distinct signals, likely as triplets due to spin-spin coupling with each other.

The methylene group directly attached to the tetrazole nitrogen (N-CH₂-) is deshielded by the aromatic ring system and is expected to resonate at approximately δ 4.5-5.0 ppm.

The methylene group bonded to the chlorine atom (-CH₂-Cl) is deshielded by the electronegative halogen. Its signal is anticipated to be in the range of δ 3.8-4.2 ppm. orgchemboulder.com

The integration of these signals would confirm a 1:2:2 ratio, corresponding to the single tetrazole proton and the two methylene groups, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Tetrazole C-H8.5 - 9.5Singlet (s)1H
N-CH₂-4.5 - 5.0Triplet (t)2H
-CH₂-Cl3.8 - 4.2Triplet (t)2H

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. For this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms in the molecule.

The carbon atom within the tetrazole ring (C5) is significantly deshielded by the four nitrogen atoms and is expected to appear far downfield, typically in the range of δ 140-150 ppm. researchgate.net

The carbon of the methylene group attached to the tetrazole ring (N-CH₂) would likely resonate in the δ 50-55 ppm region.

The carbon of the methylene group bonded to chlorine (-CH₂-Cl) is also deshielded and typically appears in the δ 40-45 ppm range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Tetrazole C5140 - 150
N-CH₂-50 - 55
-CH₂-Cl40 - 45

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Terahertz (THz) spectroscopy, probe the vibrational modes of molecules, providing valuable information about functional groups and bonding arrangements.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to particular functional groups and bond vibrations. For this compound, characteristic absorption bands would confirm the presence of the tetrazole ring and the chloroethyl side chain.

Key expected vibrational modes include:

C-H stretching: The C-H bond of the tetrazole ring will show a stretching vibration typically above 3100 cm⁻¹. The C-H stretching of the methylene groups will appear in the 2850-3000 cm⁻¹ region.

Tetrazole Ring Vibrations: The tetrazole ring exhibits several characteristic vibrations. These include C=N and N=N stretching modes, which are typically found in the 1400-1650 cm⁻¹ range. ekb.eg Ring stretching and breathing vibrations often appear between 1000-1300 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond connecting the ethyl group to the tetrazole ring is expected in the 1080-1120 cm⁻¹ range. researchgate.net

C-Cl Stretching: A distinct absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound.
Wave Number (cm⁻¹)Vibrational ModeFunctional Group
>3100C-H StretchTetrazole Ring
2850-3000C-H Stretch-CH₂- Groups
1400-1650C=N / N=N StretchTetrazole Ring
1000-1300Ring VibrationsTetrazole Ring
1080-1120C-N StretchAlkyl-Tetrazole
600-800C-Cl StretchChloroalkane

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org

For this compound (molecular formula C₃H₅ClN₄), the molecular weight is 132.55 g/mol . scbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 132. Due to the natural abundance of the chlorine-37 isotope, an isotopic peak (M+2) would also be present at m/z = 134 with an intensity of approximately one-third of the M⁺˙ peak.

The molecular ion is energetically unstable and can break apart into smaller, more stable fragments. libretexts.orgchemguide.co.uk The analysis of these fragments helps to piece together the molecular structure. Key fragmentation pathways for this compound would likely include:

Loss of Dinitrogen: A characteristic fragmentation for tetrazoles is the elimination of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a fragment ion at m/z = 104. nih.gov

Side Chain Cleavage: The chloroethyl side chain can fragment in several ways. Alpha-cleavage (cleavage of the bond between the two methylene carbons) could lead to the formation of a [CH₂Cl]⁺ cation at m/z = 49 (with an isotope peak at 51).

Loss of Chloroethene: A rearrangement followed by the elimination of chloroethene (CH₂=CHCl, 62 Da) could lead to a fragment corresponding to the protonated tetrazole ring at m/z = 70.

Table 4: Predicted Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonOrigin
132/134[C₃H₅ClN₄]⁺˙Molecular Ion (M⁺˙)
104/106[C₃H₅ClN₂]⁺˙[M - N₂]⁺˙
70[CH₂N₄]⁺[M - C₂H₃Cl]⁺
49/51[CH₂Cl]⁺Side Chain Cleavage

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

While a specific crystal structure for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD), the methodology can be illustrated by examining the structure of the parent compound, 1H-tetrazole. nii.ac.jp The analysis of 1H-tetrazole reveals a planar ring structure, a hallmark of aromatic systems. In a cocrystal with sodium perchlorate, the tetrazole molecules arrange into layers, interacting via hydrogen bonds. nii.ac.jp This layering and the specific intermolecular contacts are critical in defining the crystal packing and density, which are important parameters, especially for energetic materials. nii.ac.jp

For this compound, an XRD analysis would be expected to reveal the conformation of the 2-chloroethyl side chain relative to the tetrazole ring. Key parameters of interest would include the C-Cl and C-N bond lengths and the torsion angles that define the substituent's orientation. These structural details influence the molecule's polarity, reactivity, and how it packs in a crystal lattice, which in turn affects its physical properties like melting point and density.

Table 1: Representative Crystallographic Data for 1H-tetrazole (in a cocrystal with NaClO₄) nii.ac.jp

Parameter Value
Chemical Formula CH₂N₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.7984 (3)
b (Å) 9.9403 (8)
c (Å) 8.0863 (7)
β (°) 99.643 (4)
Volume (ų) 300.95 (4)
Z (formula units) 4

This data is for the parent 1H-tetrazole molecule within a cocrystal and is presented to illustrate the type of information obtained from an X-ray crystallography study.

Specialized Spectroscopic Techniques for Metal-Tetrazole Complexes

When this compound acts as a ligand to form coordination complexes with transition metals, specialized spectroscopic techniques are required to probe the resulting electronic structures.

Mössbauer spectroscopy is a highly sensitive technique used to study the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common. It is exceptionally powerful for determining the oxidation state and spin state of iron atoms within a complex. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is used to determine the oxidation state of the iron center (e.g., Fe(II) vs. Fe(III)).

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the electron distribution and the ligand field, helping to distinguish between high-spin and low-spin states in iron complexes.

In the context of iron-tetrazole complexes, Mössbauer spectroscopy can differentiate between high-spin Fe(II), which is paramagnetic, and low-spin Fe(II), which is diamagnetic. This spin transition is a phenomenon of significant interest in materials science for its potential applications in molecular switches and data storage. The technique is well-suited to determine spin transitions in iron complexes as both Fe(II) and Fe(III) are distinguishable, and different isomer shift and quadrupole splitting values are characteristic of low- and high-spin compounds.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is used to study paramagnetic centers, such as transition metal ions (e.g., Cu(II), Mn(II), high-spin Fe(III)) or organic radicals. When this compound coordinates to a paramagnetic metal ion, EPR spectroscopy can provide detailed information about the structure and bonding in the immediate vicinity of the metal center.

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A).

g-value: This is a dimensionless quantity that is characteristic of the paramagnetic center and its electronic environment. Anisotropy in the g-value (different values along different molecular axes) provides information about the symmetry of the metal's coordination sphere.

Hyperfine Coupling: This refers to the interaction between the electron spin and the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand atoms like nitrogen). The resulting splitting pattern can confirm the identity of the coordinating atoms and provide insight into the covalency of the metal-ligand bonds.

For instance, EPR studies on copper(II) halide tetrazole complexes have been used to supplement structural information and understand the coordination of the tetrazole ligand to the copper(II) ion. nih.gov The g-values obtained for such complexes are consistent with proposed planar polymeric structures. researchgate.net

Thermal Analysis Techniques (e.g., DTA, TGA) in Assessing Material Stability

Thermal analysis techniques are essential for evaluating the stability, decomposition behavior, and energetic properties of compounds like this compound, which belongs to a class of high-nitrogen energetic materials.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eag.com A TGA curve provides information about decomposition temperatures, the presence of volatile components, and the composition of the final residue. eltra.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. eag.com This allows for the detection of thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks on the DTA curve. nih.gov

Table 2: Representative Thermal Analysis Data for an Energetic 1H-tetrazole/NaClO₄ Cocrystal researchgate.net

Analysis Type Parameter Observation
DTA Decomposition Onset ~220 °C
DTA Peak Type Exothermic

This data is for a related energetic tetrazole material and is presented to illustrate the type of information obtained from thermal analysis.

Computational Chemistry and Theoretical Studies on 1 2 Chloroethyl 1h Tetrazole Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, electronic parameters, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine optimized molecular geometries, where the molecule resides in its lowest energy state, and to calculate various electronic parameters that dictate its properties and reactivity. nih.gov For 1-(2-Chloroethyl)-1H-tetrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.net

Beyond geometry, these calculations yield crucial electronic descriptors. While specific DFT studies for this compound are not extensively detailed in publicly available literature, the parameters obtained from such an analysis would be similar to those for related substituted tetrazoles. researchgate.net These parameters provide a quantitative measure of the molecule's electronic characteristics and potential behavior in chemical reactions.

This table represents the type of data obtained from DFT calculations for a substituted tetrazole, providing an example of what would be determined for this compound.

ParameterValueUnitDescription
EHOMO-8.192eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-3.365eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.827eVDifference between ELUMO and EHOMO
Electronegativity (χ)5.778eVMeasure of the ability to attract electrons
Chemical Hardness (η)2.414eVResistance to change in electron distribution
Electrophilicity Index (ω)6.902eVPropensity to accept electrons
Dipole Moment4.981DebyeMeasure of the molecule's overall polarity

Source: Adapted from theoretical studies on substituted tetrazoles. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov Analysis of the spatial distribution of these orbitals in this compound would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the electron density of the HOMO is often located on the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character, while the LUMO may be distributed across the ring and the chloroethyl side chain. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. mdpi.com

For a flexible molecule like this compound, which possesses rotatable bonds in its ethyl side chain, MD simulations can explore its conformational landscape. This involves identifying the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. Such simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or within a protein binding site, to understand how intermolecular interactions influence its preferred shape and dynamics. mdpi.comresearchgate.net This information is crucial for understanding how the molecule might interact with biological targets or self-assemble in condensed phases. nih.gov

Theoretical Investigations of Spin Crossover Phenomena in this compound Metal Complexes

Certain transition metal complexes, particularly those of iron(II) with nitrogen-donor ligands, can exhibit a phenomenon known as spin crossover (SCO). mdpi.com This involves a transition between a low-spin (LS) electronic state and a high-spin (HS) electronic state, which can be triggered by changes in temperature, pressure, or by light irradiation. nih.gov Fe(II) complexes with halogenated ethyltetrazole ligands, including this compound, have been the subject of theoretical studies to understand the mechanism of this molecular switching. rsc.orgrsc.org

The transition between LS and HS states is governed by the delicate balance between the ligand field splitting energy and the electron spin-pairing energy. mdpi.com Computational methods, including DFT and more advanced multiconfigurational approaches like CASPT2 (Complete Active Space Second-order Perturbation Theory), are used to calculate the structures and energies of both the LS and HS states. nih.govnih.gov

The energy difference between these two states (ΔEHL = EHS - ELS) is a critical parameter that determines the feasibility and temperature of the spin transition. nih.gov Theoretical calculations for Fe(II) complexes with tetrazole-based ligands focus on accurately predicting this energy gap. The calculations show that the transition from an LS to an HS state is accompanied by a significant structural change, most notably an elongation of the metal-ligand bond lengths by approximately 0.2 Å for iron(II) complexes. nih.govmdpi.com DFT methods have proven well-suited for predicting these structural parameters. nih.gov

ParameterLow-Spin (LS) StateHigh-Spin (HS) StateChange (HS - LS)
Spin State (S) 02+2
Fe-N Bond Length ~2.00 Å~2.20 Å~+0.2 Å
Relative Energy LowerHigherΔEHL > 0

Source: Based on general findings for Fe(II) SCO complexes. nih.govmdpi.com

The nature of the ligands coordinated to the metal center has a profound influence on the spin crossover properties, including the transition temperature (T½), which is the temperature at which the HS and LS populations are equal. mdpi.com Theoretical models have been developed to describe the spin crossover equilibria in the solid state for a series of Fe(II) complexes with halogenated ethyltetrazoles. rsc.org

These models consider the intermolecular interactions, such as electrostatic dipole-dipole forces and hydrogen bonding, between neighboring complex molecules. rsc.org The substitution pattern on the ligand, including the presence and type of halogen on the ethyl side chain, alters the electronic properties (electron-donating or -withdrawing nature) and steric bulk of the ligand. These modifications, in turn, affect the ligand field strength and the packing of the complexes in the crystal lattice. Changes in intermolecular interactions can significantly impact the cooperativity of the spin transition, leading to shifts in the transition temperature and altering whether the transition is gradual or abrupt. mdpi.comrsc.org While specific comparative data on the precise effect of the 2-chloroethyl substituent versus other halogens is not detailed, the general principle holds that such substitutions are a key strategy for tuning the spin transition temperature in these materials.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

While no specific Structure-Activity Relationship (SAR) studies for this compound are documented, computational modeling is a crucial tool for understanding SAR in the broader family of tetrazole derivatives. nih.gov SAR analysis aims to identify the relationships between the chemical structure of a compound and its biological activity. nih.gov Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict the activity of novel compounds based on their molecular features, or descriptors. nih.govscribd.com

For tetrazole-containing compounds, computational SAR studies often involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For instance, docking studies on various 1H-tetrazole derivatives have been used to evaluate their binding affinity to specific enzyme active sites. nih.govnih.gov The binding energy, calculated in kcal/mol, indicates the stability of the ligand-receptor complex.

Descriptor Calculation: QSAR models are built using molecular descriptors, which are numerical values representing the physicochemical properties of a molecule. These can include topological, electronic, and steric properties. nih.gov For tetrazoles, descriptors related to the ring's electronic nature and the properties of its substituents are often key predictors of activity.

Model Generation: Machine learning algorithms are frequently used to build predictive models that correlate these descriptors with biological activity, such as inhibitory concentrations (IC50). nih.gov

These computational approaches help rationalize how modifications to the tetrazole scaffold, such as adding or changing substituent groups, can enhance or diminish the desired biological effect, thereby guiding the synthesis of more potent and selective compounds. nih.gov

Table 1: Illustrative Data from a Hypothetical Docking Study of Tetrazole Analogs This table presents example data to illustrate the output of computational SAR studies. The compounds and values are not specific to this compound.

Compound IDSubstituent at Position 1Predicted Binding Energy (kcal/mol)Key Interacting Residue
T-01-CH₃-6.8ASN 258
T-02-CH₂CH₂Cl-7.2LYS 352
T-03-Phenyl-8.1LYS 352
T-04-CH₂-Phenyl-8.5ASN 258

In Silico Probing of Intermolecular Interactions

In silico methods are vital for predicting and analyzing the non-covalent interactions that govern molecular recognition and the formation of larger chemical structures.

Specific studies on the supramolecular assembly of this compound are not available. However, the tetrazole ring is well-understood as a significant participant in hydrogen bonding. nih.gov The 1H-tetrazole moiety is considered a bioisostere of the carboxylic acid group, meaning it has similar physicochemical properties that allow it to mimic the biological activity of a carboxylic acid. researcher.liferesearchgate.net This is largely due to its ability to act as a potent hydrogen bond donor (via the N-H) and acceptor (via the sp² hybridized nitrogen atoms). nih.gov

Computational studies on other tetrazoles have revealed:

Preferred H-Bonding Sites: The nitrogen atoms at positions 3 and 4 of the tetrazole ring are the most common hydrogen bond acceptors. nih.gov

Interaction Energy: High-level ab initio calculations are used to determine the energetic favorability of hydrogen bonds between the tetrazole ring and other functional groups. researcher.life These calculations show that tetrazoles can form strong hydrogen bonds, which are critical for their interaction with biological targets. researchgate.net

Crystal Packing Prediction: Computational methods can predict how molecules will arrange themselves in a crystal lattice. For tetrazole derivatives, these predictions are heavily influenced by the formation of intermolecular hydrogen bonds, which often guide the assembly into specific one-, two-, or three-dimensional supramolecular architectures.

The ability of the tetrazole ring to form robust hydrogen bonds is a defining feature that dictates its role in medicinal chemistry and materials science. nih.gov

There is no specific literature on the ligand-metal coordination of this compound. However, tetrazole derivatives are widely recognized for their ability to act as ligands, coordinating with metal ions to form a diverse range of metal-organic frameworks (MOFs) and coordination polymers. arkat-usa.orgnih.gov The nitrogen-rich tetrazole ring offers multiple potential coordination sites (N1, N2, N3, and N4), allowing it to bind to metal centers in various modes. arkat-usa.org

Computational analysis in this area typically involves:

Density Functional Theory (DFT): DFT calculations are used to optimize the geometry of metal-tetrazole complexes and to analyze the nature of the coordination bonds. rsc.org These studies can predict bond lengths, bond angles, and the electronic structure of the resulting complex.

Coordination Mode Prediction: Theoretical models can help predict whether the tetrazole will act as a monodentate, bidentate, or bridging ligand, which in turn determines the dimensionality and topology of the resulting coordination polymer. For example, studies have shown that different nitrogen atoms of the tetrazole ring can coordinate to metal ions like copper(II), zinc(II), or silver(I), leading to the formation of complex 3D structures. nih.govrsc.org

Binding Energy Calculation: The strength of the interaction between the tetrazole ligand and the metal ion can be quantified through computational methods, providing insight into the stability of the complex. nih.gov

The versatility of the tetrazole ring as a ligand makes it a valuable building block in the design of functional coordination compounds with potential applications in catalysis, magnetism, and gas storage. arkat-usa.org

Table 2: Common Coordination Modes of the Tetrazole Ring with Metal Ions This table provides a general summary of how tetrazole ligands can coordinate to metal (M) centers, based on studies of various derivatives.

Coordination ModeDescriptionBridging Capability
MonodentateBinds to a single metal center through one nitrogen atom (e.g., N4).No
Bidentate ChelatingBinds to a single metal center through two adjacent nitrogen atoms.No
Bidentate BridgingBinds to two different metal centers, often using N1 and N2 or N1 and N4.Yes
Tridentate BridgingBinds to three different metal centers using three of the ring nitrogens.Yes

Advanced Research Applications and Methodological Contributions of 1 2 Chloroethyl 1h Tetrazole

Coordination Chemistry and Rational Design of Metal Complexes

The tetrazole moiety of 1-(2-chloroethyl)-1H-tetrazole serves as an effective ligand for a variety of metal ions, enabling the construction of coordination complexes with tailored properties and functionalities.

This compound as a Ligand in Transition Metal Complexes (e.g., Iron(II), Copper(II))

This compound and its derivatives have been successfully employed as ligands in the synthesis of transition metal complexes, notably with iron(II) and copper(II). The nitrogen-rich tetrazole ring coordinates to the metal center, while the chloroethyl group offers a site for further functionalization or can influence the steric and electronic properties of the resulting complex.

In the realm of energetic coordination compounds, ligands structurally similar to this compound, such as 1-ethyl-5H-tetrazole and 1-azidoethyl-5H-tetrazole, have been used to synthesize complexes with transition metals like Cu(II) and Fe(II). nih.gov These studies highlight the versatility of the tetrazole core in coordinating with various metal centers. The coordination of tetrazole derivatives to Fe(II) has been a subject of interest since 1982, when it was shown that such complexes could exhibit temperature-dependent magnetic properties. arkat-usa.org

The coordination versatility of the tetrazole ring allows for the formation of diverse structural motifs, from discrete mononuclear complexes to extended polymeric structures. The specific coordination mode is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the reaction conditions.

Engineering of Spin Crossover Materials Based on Tetrazole Ligands

A significant area of research involving tetrazole-based ligands is the development of spin crossover (SCO) materials. SCO is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govrsc.org This property makes them promising for applications in molecular switches, data storage devices, and sensors. nih.govrsc.org

Iron(II) complexes are particularly prominent in the field of SCO research. The coordination environment provided by six nitrogen atoms from ligands like tetrazoles can lead to a ligand field strength that is close to the spin-pairing energy of the Fe(II) ion, a prerequisite for observing SCO behavior. Research has demonstrated that Fe(II) complexes with 1-substituted tetrazoles can undergo a reversible transition from a high-spin state to a low-spin state upon temperature variation. arkat-usa.org The design of bifunctional Fe(II) spin-crossover complexes has been advanced by using ω-(1H-tetrazol-1-yl) carboxylic acids to enhance supramolecular cooperativity. researchgate.net The chirality of tetrazole-based ligands has also been shown to govern the ability to thermally induce spin crossover in Fe(II) coordination polymers. nih.gov

The tunability of the tetrazole ligand, including modifications to the substituent at the N1 position, allows for fine-tuning of the ligand field and, consequently, the SCO properties of the resulting Fe(II) complexes. While direct studies on this compound in SCO materials are not extensively detailed in the provided search results, the principles established with other N1-substituted tetrazoles are directly applicable. The chloroethyl group could be used to introduce further functionality or to influence the packing of the complexes in the solid state, thereby affecting the cooperativity of the spin transition.

Synthesis of Precursors for Ditopic Ligands in Metal-Organic Framework (MOF) Construction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. rsc.org Their high surface areas, tunable pore sizes, and chemical functionality make them attractive for applications in gas storage, separation, and catalysis. Tetrazole-based ligands are widely used in the construction of MOFs due to their strong coordination ability and the potential for the uncoordinated nitrogen atoms to act as basic sites. unito.it

This compound can serve as a valuable precursor for the synthesis of ditopic or polytopic ligands for MOF construction. A ditopic ligand possesses two separate coordination sites, allowing it to bridge two different metal centers and build up an extended network. The reactive chloroethyl group of this compound can be readily transformed into other functional groups through nucleophilic substitution reactions. For example, reaction with a molecule containing another coordinating group, such as a carboxylate, pyridyl, or another tetrazole, would yield a ditopic ligand.

This synthetic strategy allows for the rational design of ligands with specific lengths, geometries, and functionalities, which in turn dictates the topology and properties of the resulting MOF. The versatility of tetrazole-based ligands in forming stable complexes with a variety of metal ions further expands the scope of MOFs that can be constructed. arkat-usa.org The use of bifunctional tetrazole-carboxylate ligands, for instance, has led to the synthesis of novel Zn(II) complexes with interesting structural features. rsc.orgnih.gov

Methodological Advancements in Organic Synthesis

Beyond its role in coordination chemistry, this compound is a useful building block in the development of new synthetic methods, particularly in the realm of multi-component reactions and the synthesis of complex heterocyclic structures.

Exploration of Novel Synthetic Pathways for Complex Heterocyclic Structures

The combination of the tetrazole ring and the reactive alkyl chloride functionality in this compound provides a platform for the exploration of novel synthetic pathways to more complex heterocyclic structures. The inherent reactivity of the chloroethyl group allows for a variety of subsequent chemical transformations, leading to the construction of fused or polycyclic systems.

For instance, intramolecular cyclization reactions can be envisioned where a nucleophile, introduced elsewhere in the molecule, displaces the chloride to form a new ring fused to the tetrazole. Alternatively, the chloroethyl group can be used to link the tetrazole moiety to other heterocyclic systems, creating novel molecular architectures. The synthesis of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry, and the development of new and efficient synthetic routes is of paramount importance. amazonaws.comfrontiersin.org

The following table summarizes the potential of this compound in these advanced applications:

Application AreaSpecific Role of this compoundPotential Outcomes
Coordination Chemistry Ligand for transition metals (e.g., Fe(II), Cu(II))Novel coordination complexes with tunable properties.
Spin Crossover Materials Component of Fe(II) complexesMaterials with switchable magnetic properties for data storage and sensors.
Metal-Organic Frameworks Precursor for ditopic ligandsPorous materials for gas storage, separation, and catalysis.
Multi-Component Reactions Reactive building blockEfficient synthesis of complex molecules with potential biological activity.
Heterocyclic Synthesis Versatile starting materialAccess to novel and complex heterocyclic structures.

Investigation of Tetrazoles as Carboxylic Acid Bioisosteres in Molecular Design

The design and discovery of new therapeutic agents often involve the strategic modification of a lead compound to enhance its desired properties while minimizing undesirable ones. One powerful strategy in medicinal chemistry is bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, leading to comparable biological activity. The tetrazole ring, particularly the 1H-tetrazole moiety, is a well-established and widely used bioisostere for the carboxylic acid functional group. This is exemplified in the advanced research applications of this compound, which serves as a scaffold for investigating and refining the principles of bioisosteric replacement in molecular design.

Chemical Principles Governing Bioisosteric Replacement

The successful substitution of a carboxylic acid with a tetrazole ring is rooted in their shared chemical characteristics. Both functional groups are planar and possess similar pKa values, typically in the range of 4.5–4.9 for tetrazoles and 4.2–4.4 for carboxylic acids, allowing them to be ionized at physiological pH. rug.nl This comparable acidity is crucial for maintaining electrostatic interactions with biological targets. rug.nl Furthermore, tetrazoles can stabilize a negative charge through electron delocalization across the ring, mimicking the charge distribution of a carboxylate anion. rug.nl

While electronically similar, tetrazoles offer distinct advantages in terms of their physicochemical profile. Tetrazolate anions are generally more lipophilic than the corresponding carboxylates, which can enhance a drug molecule's ability to cross cellular membranes. rug.nl The nitrogen-rich tetrazole ring also presents more opportunities for forming hydrogen bonds with receptor sites. rug.nl A significant advantage of this bioisosteric replacement is the increased metabolic stability of tetrazoles compared to carboxylic acids, which are susceptible to various metabolic degradation pathways. semanticscholar.org

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and 1H-Tetrazole Moieties

Property Carboxylic Acid 1H-Tetrazole Reference
pKa ~4.2 - 4.4 ~4.5 - 4.9 rug.nl
Geometry Planar Planar rug.nl
Lipophilicity (Anion) Lower Higher rug.nl
Metabolic Stability Susceptible to degradation Generally more stable semanticscholar.org
Hydrogen Bonding Acceptor/Donor Multiple Acceptors/Donor rug.nl

Computational Design of Bioisosteric Analogues

The design of bioisosteric analogues often involves creating a library of virtual compounds and then using computational tools to screen for those with the most promising profiles. For instance, by modifying the substituents on the tetrazole ring or the ethyl chloride side chain of this compound, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific receptor. This in silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Mechanistic Studies of Interactions with Biological Macromolecules

The therapeutic potential of many small molecules is predicated on their ability to interact with and modulate the function of biological macromolecules, such as proteins and nucleic acids. This compound and its derivatives have been instrumental in mechanistic studies aimed at understanding these interactions at a molecular level, particularly in the context of cancer chemotherapy where the disruption of microtubule dynamics is a key therapeutic strategy.

Molecular Docking Studies of Ligand-Protein Binding Mechanisms (e.g., Tubulin)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mechanisms of ligands with proteins. In the case of tetrazole analogues, molecular docking studies have been employed to investigate their interaction with tubulin, a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. nih.gov

Studies on tetrazole derivatives designed as microtubule destabilizers have shown that they can bind to the colchicine-binding site of tubulin. nih.gov Molecular docking simulations of these analogues reveal specific interactions with key amino acid residues within this site. For example, hydrogen bonds can form between the nitrogen atoms of the tetrazole ring and residues such as Asnβ258 and Lysβ352. nih.gov The carbonyl group, if present in the analogue, can also form a hydrogen bond with Alaβ317. nih.gov These interactions help to anchor the ligand in the binding pocket and disrupt the normal function of tubulin. nih.gov The binding energy, a measure of the affinity of the ligand for the protein, can also be calculated from these simulations, providing a quantitative measure of the strength of the interaction.

Table 2: Predicted Binding Interactions of a Tetrazole Analogue with Tubulin

Interacting Residue Type of Interaction
Asnβ258 Hydrogen Bond with Tetrazole N2
Lysβ352 Hydrogen Bond with Tetrazole N4
Alaβ317 Hydrogen Bond with Carbonyl Group

Data based on a study of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles. nih.gov

Structural Basis of Microtubule Destabilization by Tetrazole Analogues

The binding of tetrazole analogues to the colchicine (B1669291) site on β-tubulin provides a structural basis for their ability to destabilize microtubules. researchgate.net Microtubules are dynamic structures that undergo continuous polymerization and depolymerization, a process that is crucial for cell division. nih.gov By binding to tubulin dimers, these small molecules can interfere with the conformational changes that are necessary for tubulin to polymerize into microtubules. researchgate.net

The presence of the tetrazole analogue in the colchicine binding pocket can prevent the "curved-to-straight" conformational transition of the tubulin dimer, which is a prerequisite for its incorporation into the microtubule lattice. researchgate.net This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. nih.gov As a result, the cell cycle is arrested, typically in the G2/M phase, which can ultimately lead to apoptosis or programmed cell death. nih.gov The ability of tetrazole-containing compounds to disorganize the microtubule network in cancer cells highlights their potential as anticancer agents. nih.gov

Elucidation of Corrosion Inhibition Mechanisms

Beyond their applications in medicinal chemistry, tetrazole derivatives, including structures related to this compound, have been investigated for their ability to inhibit the corrosion of metals. Understanding the mechanism of this inhibition is crucial for developing effective anti-corrosion agents for various industrial applications.

The primary mechanism by which tetrazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. osti.gov This adsorption can occur through both physical (physisorption) and chemical (chemisorption) interactions. Physisorption involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (nitrogen in the case of tetrazoles) and the vacant d-orbitals of the metal. vsu.ru

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the corrosion inhibition mechanism at the electronic level. acs.orgnih.gov These calculations can determine various molecular properties of the inhibitor that are correlated with its inhibition efficiency. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), which is related to the molecule's ability to donate electrons, and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to its ability to accept electrons. acs.orgnih.gov A smaller energy gap (ΔE = ELUMO - EHOMO) generally indicates a higher inhibition efficiency, as it implies that the molecule is more reactive and can more readily interact with the metal surface. acs.orgnih.gov

Other important parameters include the dipole moment, which influences the adsorption process, and the Mulliken charges on the atoms, which indicate the active sites for interaction with the metal surface. taylorfrancis.com The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface can also be calculated to further understand the nature of the chemical bond formed. acs.orgnih.gov

Table 3: Quantum Chemical Parameters for Tetrazole Derivatives as Corrosion Inhibitors

Parameter Description Implication for Corrosion Inhibition Reference
EHOMO Energy of the Highest Occupied Molecular Orbital Higher values indicate a greater tendency to donate electrons to the metal surface. acs.orgnih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower values indicate a greater ability to accept electrons from the metal surface. acs.orgnih.gov
ΔE (Energy Gap) Difference between ELUMO and EHOMO A smaller gap suggests higher reactivity and better inhibition efficiency. acs.orgnih.gov
Adsorption Energy (ΔEads) Energy released upon adsorption of the inhibitor on the metal surface A more negative value indicates stronger and more stable adsorption. acs.orgnih.gov
Fraction of Electrons Transferred (ΔN) Number of electrons transferred from the inhibitor to the metal Indicates the nature and strength of the chemical bond formed. acs.orgnih.gov

Theoretical Investigation of Adsorption Behavior on Metal Surfaces

While direct studies on this compound are not prevalent, theoretical investigations into analogous tetrazole derivatives provide significant insight into their adsorption behavior on metal surfaces, a key process in corrosion inhibition. Density Functional Theory (DFT) calculations are a primary tool for modeling these interactions.

Research on various tetrazole derivatives interacting with metal surfaces, such as copper, reveals that adsorption is a critical step in forming a protective film. nih.govresearchgate.net The orientation of the molecule on the surface significantly impacts the strength of this interaction. DFT studies have shown that tetrazole molecules can adsorb in configurations parallel or perpendicular to the metal surface. nih.gov The perpendicular orientation, where the tetrazole ring forms a strong bond with the surface via its nitrogen atoms, is often energetically favored and leads to more effective surface protection. nih.gov

The adsorption energy (E_ads) is a key parameter calculated to quantify the stability of the inhibitor-metal system. Stronger, more negative adsorption energies indicate a more stable and adherent protective layer. rsc.org For instance, DFT calculations for archetypal azole inhibitors on oxidized copper surfaces (Cu₂O(111)) show strong adsorption energies, on the order of -1.6 to -1.75 eV, particularly at coordinatively unsaturated copper sites. rsc.orgrsc.org The presence of van der Waals dispersion forces can further strengthen this bonding by 0.2–0.5 eV. rsc.org These theoretical models help predict the efficacy of tetrazole-based compounds as corrosion inhibitors by elucidating the nature and strength of their interaction with metal surfaces.

Table 1: Theoretical Adsorption Energies of Archetypal Azole Inhibitors on Oxidized Copper Surfaces (Cu₂O(111)) Note: Data is for analogous compounds to illustrate the principles of adsorption behavior.

MoleculeAdsorption Energy at CUS sites (PBE functional)
Imidazole~ -1.6 eV
Triazole~ -1.7 eV
Tetrazole~ -1.75 eV
CUS: Coordinatively-Unsaturated Sites
Source: Adapted from DFT studies on azole adsorption. rsc.org

Quantum Chemical Correlation of Molecular Structure with Inhibition Performance

Quantum chemical calculations are instrumental in correlating the molecular structure of tetrazole derivatives with their performance as corrosion inhibitors. taylorfrancis.com Parameters derived from these calculations offer a theoretical basis for predicting inhibition efficiency without extensive experimental work. Key parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO). acs.org

A higher E_HOMO value is associated with a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal surface, enhancing adsorption and inhibition. acs.org Conversely, a lower E_LUMO value indicates a greater ability to accept electrons from the metal. The energy gap, ΔE, is a measure of molecular stability and reactivity; a smaller ΔE suggests higher reactivity and potentially better inhibition efficiency. acs.org

Table 2: Representative Quantum Chemical Parameters for Substituted Tetrazole Derivatives Note: This table presents illustrative data for different functional groups on a tetrazole ring to demonstrate the correlation between structure and electronic properties.

DerivativeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
2H-Tetrazole-8.517-3.0755.442
5-hydroxy-2H-tetrazole-7.538-2.9094.629
5-nitro-2H-tetrazole-9.306-5.1024.204
5-methyl-2H-tetrazole-7.973-2.7215.252
Source: Data synthesized from DFT studies on tetrazole derivatives. nih.gov

Research into Nitrogen-Rich Energetic Materials

The high nitrogen content and significant positive heat of formation inherent to the tetrazole ring make it a foundational structure in the development of advanced energetic materials. researchgate.net this compound serves as a valuable synthon, providing a scaffold that can be further functionalized to create more complex, high-energy molecules.

Design and Synthesis of Energetic Tetrazole Derivatives

The reactive chloroethyl group on this compound is a key feature for designing and synthesizing novel energetic materials. This group allows for the introduction of various energetic functionalities (explosophores) such as nitro (-NO₂), azido (B1232118) (-N₃), or nitrato (-ONO₂) groups through nucleophilic substitution reactions.

A common strategy involves converting the chloroethyl group into other functional groups to enhance the energetic properties of the molecule. For example, a closely related precursor, 1-hydroxyethyl-5H-tetrazole, is used to synthesize 1-nitratoethyl-5H-tetrazole (1-NET) through nitration. researchgate.net This approach significantly improves the oxygen balance of the resulting compound, a critical factor for detonation performance. researchgate.net Similarly, the chloroethyl group can be envisioned as a precursor to azidoethyl tetrazoles, further increasing the nitrogen content and energy density. The combination of the stable, high-nitrogen tetrazole ring with these appended energetic groups is a proven method for creating new energetic materials with tailored properties. researchgate.net

Investigation of Factors Influencing Thermal and Physical Stability in Energetic Systems

The stability of energetic materials is paramount for their safe handling and application. For tetrazole-based energetic systems, several molecular and crystalline factors influence their thermal and physical stability.

Intermolecular Interactions: In the solid state, extensive networks of intermolecular interactions, particularly hydrogen bonds, are crucial for enhancing stability. rsc.org These interactions create a more robust crystal lattice, which requires more energy to disrupt, leading to higher decomposition temperatures. rsc.org For example, the high thermal stability (decomposition temperature T_d = 329.0 °C) of an energetic co-crystal, ATTO-N₂H₄, is attributed in part to its extensive hydrogen bonding network. rsc.org

Crystal Packing and Density: Dense crystal packing, often facilitated by planar molecular structures and π-stacking interactions between heterocyclic rings, also contributes to stability. rsc.org A higher density is not only desirable for detonation performance but can also correlate with increased thermal stability. Compounds with decomposition temperatures well above 200°C are considered to have high thermal stability. acs.orgnih.gov

Spectroscopic Characterization of Intermolecular Interactions in Solid State

A comprehensive characterization of the solid-state structure is essential for understanding the properties of energetic materials. Spectroscopic techniques are vital for elucidating the intermolecular interactions that govern stability and sensitivity.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of molecules in the crystal lattice. It provides detailed information on bond lengths, angles, and the specific nature of intermolecular contacts like hydrogen bonds and π-stacking interactions. rsc.org

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the strength of intermolecular interactions. Shifts in the vibrational frequencies of specific bonds (e.g., N-H or O-H stretches) can indicate their involvement in hydrogen bonding.

Multinuclear NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for ¹H, ¹³C, and ¹⁵N nuclei, provides insight into the local chemical environment of atoms within the crystal structure. rsc.org It can be used to confirm molecular structures and identify different crystalline forms (polymorphs). Analysis of ¹⁵N NMR spectra is especially valuable for nitrogen-rich compounds like tetrazoles. rsc.org

These characterization methods, often used in combination, allow researchers to build a detailed picture of the supramolecular architecture, which is critical for establishing structure-property relationships that guide the design of safer and more effective energetic materials. rsc.org

Q & A

Q. What are the standard synthetic protocols for 1-(2-Chloroethyl)-1H-tetrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or cycloaddition reactions. Key protocols include:

  • Nano-TiCl₄·SiO₂-catalyzed synthesis : This method achieves regioselectivity for 5-substituted tetrazoles under solvent-free conditions, yielding 7–67% depending on substituent steric effects .
  • Thermal/Microwave-assisted coupling : Reactions with O-peracylated tosylhydrazones under microwave activation improve regioselectivity and reduce reaction time .
  • Bleaching Earth Clay (BEC) catalysis : Used in PEG-400 solvent systems for eco-friendly synthesis, yielding antibacterial derivatives with confirmed purity via TLC and column chromatography .

Q. Critical Factors Affecting Yield/Purity :

  • Catalyst choice : Nano-TiCl₄·SiO₂ enhances reaction efficiency compared to traditional acid catalysts .
  • Solvent system : PEG-400 minimizes byproducts in BEC-catalyzed reactions .
  • Temperature : Microwave activation reduces decomposition risks observed in prolonged thermal reactions .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key AdvantageReference
Nano-TiCl₄·SiO₂TiCl₄·SiO₂, solvent-free7–67High regioselectivity
Microwave-assistedBase, DMF50–65Rapid reaction
BEC/PEG-400BEC, PEG-40060–75Eco-friendly, high purity

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

  • IR Spectroscopy :
    • NH stretching : 3237–3449 cm⁻¹ (tetrazole NH) .
    • C=N/C-O-C vibrations : 1611–1625 cm⁻¹ (tetrazole ring) and 1014–1128 cm⁻¹ (ether/thioether linkages) .
  • ¹H NMR :
    • Tetrazole NH proton : δ 8.66–8.82 ppm (singlet, integrates for 1H) .
    • Chloroethyl CH₂ : δ 4.57 ppm (singlet) in DMSO-d₆ .
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., m/z 289 [M⁺] for chlorobenzyl derivatives) confirm molecular weight .

Q. Table 2: Key Spectral Markers

TechniqueKey Peaks/SignalsFunctional Group AssignmentReference
IR3237–3449 cm⁻¹Tetrazole NH
¹H NMRδ 8.66–8.82 ppm (s, 1H)Tetrazole NH
EIMSm/z 289 [M⁺]Chlorobenzyl derivative

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis :
    • Derivatives with chlorobenzyl substituents show enhanced antifungal activity (MIC: 12.5–25 µg/mL) compared to unsubstituted analogs .
    • Nitro group introduction (e.g., 6-nitroindazole derivatives) alters cytotoxicity profiles due to redox reactivity .
  • Standardized Assay Conditions :
    • Use consistent MIC protocols (e.g., CLSI guidelines) to minimize variability in antimicrobial studies .
  • Computational Modeling :
    • Density Functional Theory (DFT) can predict electron-withdrawing effects of the chloroethyl group on tetrazole ring stability .

Q. Case Study :

  • Contradiction : A study reported weak antibacterial activity for a chloroethyl-tetrazole derivative, while another observed potent effects .
  • Resolution : The active derivative had a para-chlorobenzyl substituent enhancing membrane permeability, absent in the inactive analog .

Q. What are the mechanistic insights into the role of the chloroethyl group in the reactivity of this compound under varying pH conditions?

Methodological Answer: The chloroethyl group acts as a leaving group in nucleophilic environments:

  • Acidic Conditions :
    • Protonation of the tetrazole ring increases electrophilicity, facilitating SN2 displacement at the chloroethyl carbon .
    • Observed in coupling reactions with phosphoramidites, where 1H-tetrazole acts as an acid catalyst .
  • Basic Conditions :
    • Deprotonation stabilizes the tetrazolide anion, reducing chloroethyl reactivity. Side reactions (e.g., hydrolysis) dominate, forming ethanol byproducts .

Q. Experimental Validation :

  • 31P NMR Tracking : Monitors phosphite intermediate formation during coupling, confirming acid-catalyzed mechanisms .
  • pH-Dependent Kinetics : Reactions at pH < 5 show 3x faster chloroethyl displacement than at pH 7 .

Q. How can crystallographic data address challenges in structural elucidation of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction resolves ambiguities in substituent orientation:

  • Key Findings :
    • The chlorobenzyl group in 5-(4-chlorobenzyl)-1H-tetrazole adopts a coplanar conformation with the tetrazole ring, maximizing π-π stacking in crystal lattices .
    • Hydrogen Bonding : Tetrazole NH forms intermolecular H-bonds with carbonyl groups (distance: 2.89 Å), stabilizing the crystal structure .
  • Applications :
    • Predicts solubility trends (e.g., planar derivatives have lower solubility due to stacking) .
    • Guides co-crystallization strategies for drug formulation .

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